Physicochemical Properties and Solubility Profile of[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid: A Technical Guide
Physicochemical Properties and Solubility Profile of[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid: A Technical Guide
Executive Summary
In modern drug discovery, the rational design of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid (Molecular Formula: C₈H₁₃N₅O₂; MW: 211.22 g/mol ) is a highly specialized, 1,5-disubstituted tetrazole derivative. Unlike traditional 5-substituted tetrazoles which act as lipophilic bioisosteres for carboxylic acids, this molecule functions as a highly polar, zwitterionic scaffold.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic solubility profile, and the standardized experimental methodologies required for its rigorous characterization.
Structural Profiling & Theoretical Physicochemical Parameters
To understand the macroscopic properties of[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid, we must first deconstruct its molecular architecture. The molecule consists of three distinct functional domains:
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The 1H-Tetrazole Core: An aromatic, electron-withdrawing heterocycle that serves as a rigid linker.
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The Acetic Acid Moiety (N1-substituted): The primary acidic center (-CH₂COOH).
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The Pyrrolidin-1-ylmethyl Group (C5-substituted): A tertiary amine providing the primary basic center.
Causality of pKa Shifts
While standard acetic acid has a pKa of ~4.76, its attachment to the strongly electron-withdrawing N1 position of the tetrazole ring inductively stabilizes the carboxylate anion, lowering the predicted pKa to approximately 3.5 . Conversely, the basicity of the pyrrolidine ring (typically pKa ~11.3) is attenuated by the adjacent C5-tetrazole system via the methylene bridge, dropping its predicted pKa to approximately 8.0 .
Because the molecule possesses both an acidic and a basic center, it exists primarily as a zwitterion at physiological pH (7.4), profoundly impacting its solvation mechanics.
Table 1: Summary of Physicochemical Properties
| Parameter | Value / Prediction | Scientific Rationale |
| Molecular Formula | C₈H₁₃N₅O₂ | Derived from structural composition. |
| Molecular Weight | 211.22 g/mol | Standard atomic weight calculation. |
| pKa₁ (Acidic) | ~3.5 | Inductive electron withdrawal by the tetrazole ring. |
| pKa₂ (Basic) | ~8.0 | Attenuation of tertiary amine basicity by the tetrazole core. |
| Isoelectric Point (pI) | ~5.75 | Calculated as (pKa₁ + pKa₂) / 2. |
| LogP (Neutral) | < 0 (Hydrophilic) | High heteroatom-to-carbon ratio (5 Nitrogens, 2 Oxygens). |
| LogD (pH 7.4) | < -1.5 | Zwitterionic state maximizes polarity and aqueous affinity. |
Thermodynamic Solubility Profile & Zwitterionic Solvation
The solubility of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is strictly pH-dependent, exhibiting a classic U-shaped (or V-shaped) solubility curve .
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At pH < 3.5: The carboxylic acid is protonated (neutral), and the pyrrolidine is protonated (cationic). The molecule is highly soluble due to its net positive charge.
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At pH ~ 5.75 (pI): The molecule carries a net-zero charge (COO⁻ / NH⁺). In this zwitterionic state, the crystal lattice energy is maximized due to strong intermolecular electrostatic interactions, resulting in the minimum thermodynamic solubility .
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At pH > 8.0: The pyrrolidine is deprotonated (neutral), and the carboxylic acid is deprotonated (anionic). Solubility increases again due to the net negative charge.
Figure 1: Dominant ionization states of[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid across a pH gradient.
Experimental Methodologies for Physicochemical Profiling
To ensure scientific integrity, the theoretical parameters must be validated using robust, self-validating experimental systems. Below are the optimized protocols for characterizing this specific compound.
Protocol 1: Potentiometric Titration for pKa Determination
Causality: While UV-metric titration is common, it relies on chromophore shifts upon ionization. In this molecule, the tetrazole chromophore is isolated from the basic pyrrolidine nitrogen by a methylene bridge, meaning protonation of the amine may not yield a sufficient UV shift. Potentiometry tracks the mass balance of protons directly, making it the gold standard for this zwitterion [1].
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Preparation: Prepare a 1 mM solution of the compound in 0.15 M KCl (to maintain constant ionic strength matching physiological conditions).
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Acidification: Lower the pH to 1.8 using standardized 0.5 M HCl to ensure full protonation of both functional groups.
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Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) from pH 1.8 to 11.0.
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Data Analysis: Utilize Bjerrum plot analysis to calculate the exact pKa values based on the inflection points of the titration curve.
Protocol 2: Saturation Shake-Flask Method for Equilibrium Solubility
Causality: Zwitterions frequently undergo solid-state transformations (e.g., forming hydrates or precipitating as different buffer salts) during solubility testing. Therefore, analyzing both the supernatant and the residual solid pellet is mandatory to ensure the measured solubility corresponds to the correct thermodynamic solid form [2].
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Solid Addition: Weigh an excess amount of the compound (approx. 10 mg) into glass vials.
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Buffer Addition: Add 1 mL of aqueous buffer at targeted pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4).
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Incubation: Seal the vials and incubate in a thermostatic shaker at 37°C ± 0.5°C for 24 to 48 hours to ensure thermodynamic equilibrium.
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Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes to separate the liquid and solid phases.
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Quantification: Dilute the supernatant and analyze via HPLC-UV to determine the saturation concentration.
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Solid-State Verification (Critical Step): Recover the solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the crystal form has not altered into a hydrate or salt.
Figure 2: Standardized saturation shake-flask workflow for thermodynamic solubility determination.
Implications for Drug Development and Formulation
Understanding the physicochemical profile of[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is critical for its application in medicinal chemistry.
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Bioisosterism vs. Scaffold Utility: While 5-substituted-1H-tetrazoles are famously utilized as lipophilic, metabolism-resistant bioisosteres for carboxylic acids [3], the N1-alkylation in this compound neutralizes the tetrazole's intrinsic acidity. Here, the tetrazole acts purely as a rigid, metabolically stable linker separating an acidic and basic group.
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Permeability & BCS Classification: Due to its high polarity and zwitterionic nature at physiological pH, this compound will exhibit very low passive membrane permeability (e.g., in Caco-2 or PAMPA assays). If incorporated into a drug candidate, it would likely push the molecule toward a Biopharmaceutics Classification System (BCS) Class III profile (High Solubility, Low Permeability), necessitating permeability enhancers or prodrug strategies for oral bioavailability.
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Formulation Strategy: Because the lowest solubility occurs at pH ~5.75, liquid formulations should be buffered either below pH 4.0 or above pH 7.0 to prevent precipitation.
References
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons.
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Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
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Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
